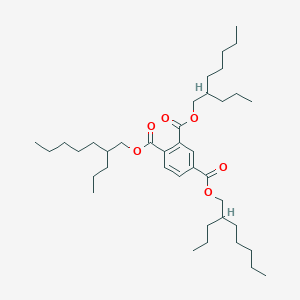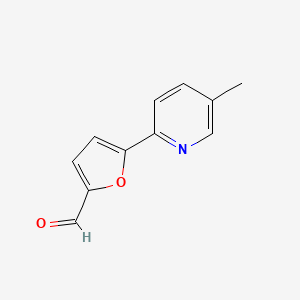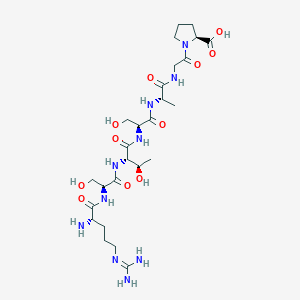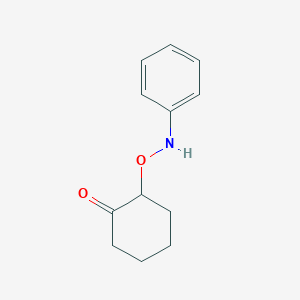
2-(N-phenylaminooxy)-1-cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-phenylaminooxy)-1-cyclohexanone is an organic compound characterized by the presence of a phenylaminooxy group attached to a cyclohexanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-phenylaminooxy)-1-cyclohexanone typically involves the reaction of cyclohexanone with N-phenylhydroxylamine under controlled conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(N-phenylaminooxy)-1-cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The phenylaminooxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce amines.
Applications De Recherche Scientifique
2-(N-phenylaminooxy)-1-cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(N-phenylaminooxy)-1-cyclohexanone involves its interaction with specific molecular targets and pathways. The phenylaminooxy group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparaison Avec Des Composés Similaires
2-(N-phenylaminooxy)-1-cyclohexanone can be compared with other similar compounds, such as:
N-phenylhydroxylamine: Shares the phenylaminooxy group but lacks the cyclohexanone ring.
Cyclohexanone oxime: Contains the cyclohexanone ring but has an oxime group instead of the phenylaminooxy group.
Phenylhydrazine: Contains a phenyl group attached to a hydrazine moiety, differing in structure and reactivity.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
484696-92-6 |
|---|---|
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
2-anilinooxycyclohexan-1-one |
InChI |
InChI=1S/C12H15NO2/c14-11-8-4-5-9-12(11)15-13-10-6-2-1-3-7-10/h1-3,6-7,12-13H,4-5,8-9H2 |
Clé InChI |
QFHNHNNRQVLGAS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(C1)ONC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Diphenylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14255467.png)
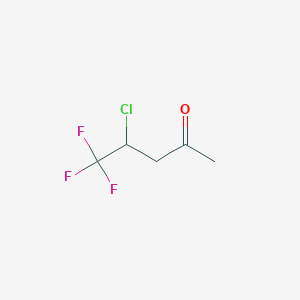
![4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14255482.png)
![(1E)-N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethan-1-imine](/img/structure/B14255488.png)

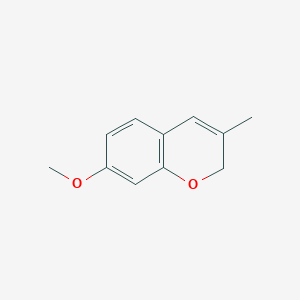
![4-[(4-Aminophenyl)imino]cyclohexa-2,5-diene-1-thione](/img/structure/B14255506.png)
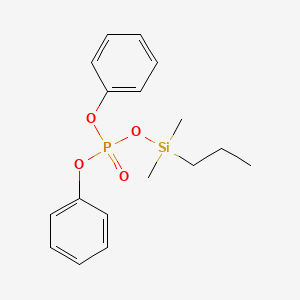
![(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid](/img/structure/B14255521.png)
![4-Nitro-2-[2-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-yl)ethenyl]phenol](/img/structure/B14255526.png)
